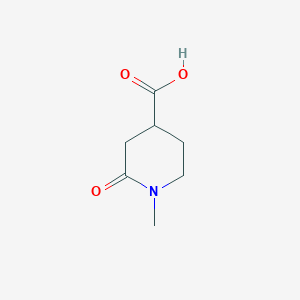

1-Methyl-2-oxopiperidine-4-carboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

1-methyl-2-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRTVGXATBBMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624061 | |

| Record name | 1-Methyl-2-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-09-1 | |

| Record name | 1-Methyl-2-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxopiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Methyl-2-oxopiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of 1-methyl-2-oxopiperidine-4-carboxylic acid. While comprehensive experimental data for this specific molecule is not extensively available in public literature, this document outlines the expected structural characteristics, a plausible synthetic pathway, and the anticipated spectroscopic data based on established principles of organic chemistry and analysis of analogous compounds.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure is a piperidine ring, which is a six-membered ring containing one nitrogen atom. The structure is further characterized by a methyl group attached to the nitrogen atom (position 1), a carbonyl group at position 2 (forming a lactam), and a carboxylic acid group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000932-09-1 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature | [1] |

| SMILES | CN1CCC(C(=O)O)CC1=O | [2] |

| InChIKey | FQRTVGXATBBMPJ-UHFFFAOYSA-N | [2] |

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves the hydrolysis of its corresponding methyl ester, methyl 1-methyl-2-oxopiperidine-4-carboxylate. This precursor could potentially be synthesized via N-methylation of methyl 2-oxopiperidine-4-carboxylate. An alternative approach could be the cyclization of a suitable linear amino acid derivative.

Below is a DOT script visualizing a potential synthetic workflow.

Caption: Proposed synthesis of this compound.

Methodologies for Structure Elucidation

The definitive structure of this compound would be elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH ₃ | 2.8 - 3.0 | Singlet | 3H |

| CH ₂ (adjacent to N) | 3.2 - 3.5 | Multiplet | 2H |

| CH ₂ (adjacent to C=O) | 2.3 - 2.6 | Multiplet | 2H |

| CH (at position 4) | 2.7 - 3.0 | Multiplet | 1H |

| CH ₂ (at position 3) | 1.9 - 2.2 | Multiplet | 2H |

| COOH | 10 - 12 | Broad Singlet | 1H |

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (Carboxylic acid) | 175 - 180 |

| C =O (Lactam) | 170 - 175 |

| C H₂ (adjacent to N) | 45 - 55 |

| C H (at position 4) | 40 - 50 |

| N-C H₃ | 30 - 35 |

| C H₂ (adjacent to C=O) | 30 - 40 |

| C H₂ (at position 3) | 25 - 35 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Predicted collision cross-section data for various adducts are available.[2]

Table 4: Predicted m/z for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.08118 |

| [M+Na]⁺ | 180.06312 |

| [M-H]⁻ | 156.06662 |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1700-1725 | Strong |

| C=O (Lactam) | 1630-1680 | Strong |

| C-N Stretch | 1180-1360 | Medium |

| C-H Stretch | 2850-3000 | Medium-Strong |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound would follow a logical progression from synthesis to comprehensive spectroscopic analysis.

Caption: Logical workflow for the structure elucidation of a novel compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While direct experimental data is sparse in the reviewed literature, the predicted data presented in this guide, based on fundamental principles and known values for similar structures, provides a robust framework for its characterization. The synthesis and subsequent analysis as outlined would provide the definitive evidence for its molecular architecture, which is of interest to researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to confirm these predicted values and fully characterize this compound.

References

1-Methyl-2-oxopiperidine-4-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxopiperidine-4-carboxylic acid, with the CAS number 1000932-09-1, is a heterocyclic organic compound.[1] Its structure features a six-membered piperidine ring containing a lactam (a cyclic amide) and a carboxylic acid functional group at the 4-position. The nitrogen atom of the piperidine ring is substituted with a methyl group. This molecule is recognized as a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as an intermediate in the development of more complex molecules.[2][3] While detailed experimental data remains limited in publicly accessible literature, this guide consolidates available information on its chemical properties and provides a putative synthetic approach based on related compounds.

Core Chemical Properties

Currently, experimentally determined physicochemical data for this compound is not widely published. The information available is primarily from commercial suppliers and computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 1000932-09-1 | [1] |

| Physical Form | White to Yellow Solid | [4] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [4] |

Table 2: Predicted Physicochemical Properties of Related Compounds

Note: The following data is for the closely related compound, Methyl 2-oxopiperidine-4-carboxylate (CAS 25504-47-6), and should be used as an estimation for the target carboxylic acid.

| Property | Predicted Value | Source |

| Boiling Point | 316.0 ± 35.0 °C | |

| Density | 1.150 ± 0.06 g/cm³ | |

| pKa | 15.65 ± 0.40 | |

| Solubility | Soluble in organic solvents | [5] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the N-methyl group, the protons on the piperidine ring, and a characteristic broad singlet for the carboxylic acid proton, typically downfield.

-

¹³C NMR: The spectrum should display seven distinct carbon signals, including a carbonyl carbon for the lactam, a carboxylic acid carbon, the N-methyl carbon, and the four carbons of the piperidine ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching band for the carboxylic acid, and another C=O stretching band for the lactam.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Reactivity

Putative Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route involves the hydrolysis of its corresponding methyl ester, Methyl 2-oxopiperidine-4-carboxylate, which is commercially available. A general procedure for the hydrolysis of a similar ester to a carboxylic acid using lithium hydroxide has been reported and could be adapted.

The proposed workflow is as follows:

Caption: Proposed synthesis of the target compound via ester hydrolysis.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: a tertiary amine, a lactam, and a carboxylic acid.

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amide bond formation, and reduction.

-

Lactam: The lactam is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

-

N-Methyl Group: The tertiary amine can be involved in salt formation with acids.

Biological and Pharmacological Context

There is no specific information in the reviewed literature regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound itself. However, the piperidine scaffold is a common motif in many biologically active compounds, and piperidine carboxylic acid derivatives are recognized as important intermediates in drug discovery.[3] The presence of the carboxylic acid group can be crucial for interactions with biological targets, but it can also present challenges in drug design related to metabolic stability and membrane permeability.[6]

Conclusion

This compound is a commercially available building block with potential applications in medicinal chemistry and organic synthesis. While a comprehensive experimental characterization is not yet publicly available, its chemical properties can be inferred from its structure and data from related compounds. The development of a detailed understanding of its reactivity and potential biological activity will rely on future research efforts. This guide provides a foundational overview for scientists and researchers interested in utilizing this compound in their work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. 2-Oxopiperidine-4-carboxylic Acid|Research Compound [benchchem.com]

- 4. This compound | 1000932-09-1 [sigmaaldrich.com]

- 5. CAS 25504-47-6: methyl 2-oxopiperidine-4-carboxylate [cymitquimica.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 1-Methyl-2-oxopiperidine-4-carboxylic acid (CAS 1000932-09-1)

Disclaimer: Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is a significant lack of publicly available in-depth technical and biological data for 1-Methyl-2-oxopiperidine-4-carboxylic acid. While the compound is available commercially as a chemical building block, dedicated research into its synthesis, biological activity, and specific experimental protocols is not present in the accessible literature. Therefore, the core requirements for a detailed technical whitepaper, including extensive quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fully met.

This document provides a summary of the available chemical information and a general overview of the potential relevance of the core chemical structure based on related compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Its structure consists of a piperidine ring with a methyl group on the nitrogen atom, a ketone at the 2-position, and a carboxylic acid at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000932-09-1 | Chemical Suppliers |

| Molecular Formula | C₇H₁₁NO₃ | Chemical Suppliers |

| Molecular Weight | 157.17 g/mol | Chemical Suppliers |

| Canonical SMILES | CN1C(=O)CCC(C1)C(=O)O | PubChem |

| Physical Form | White to Yellow Solid | Chemical Suppliers |

| Purity | Typically ≥95-97% | Chemical Suppliers |

| Storage | Room temperature, sealed in a dry environment | Chemical Suppliers |

Note: Data is primarily sourced from commercial chemical suppliers and public chemical databases. Experimental validation may be required.

Synthesis

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature. However, general synthetic routes for related N-methyl-piperidone and piperidine-4-carboxylic acid derivatives often involve multi-step processes. These can include:

-

Cyclization reactions to form the piperidine ring.

-

N-methylation of a piperidone precursor.

-

Functional group interconversions to introduce the carboxylic acid moiety.

One plausible, though unverified, conceptual pathway could involve the synthesis of a piperidone-4-carboxylate ester followed by N-methylation and subsequent hydrolysis of the ester to the carboxylic acid.

Conceptual Synthesis Workflow

Caption: A conceptual synthetic workflow for the target compound.

Biological Activity and Potential Applications

There is no specific biological data available for this compound in published literature. One commercial supplier categorizes it as a "Protein Degrader Building Block," which suggests it may be used in the synthesis of molecules like PROTACs (Proteolysis-Targeting Chimeras) or other chemical probes designed to induce protein degradation. However, without experimental evidence, this remains speculative.

Research on structurally related piperidone and piperidine-4-carboxylic acid derivatives has shown a broad range of biological activities. This indicates that the piperidine scaffold is a valuable pharmacophore in drug discovery. It is crucial to note that these activities are not directly attributable to the specific compound of interest but provide context for its potential areas of research.

-

Oncology: Piperidone-containing compounds have been investigated as mimics of curcumin for their anti-tumor properties.[1] Some piperidinone-based molecules have been developed as inhibitors of the MDM2-p53 interaction, a key pathway in cancer.

-

Neurodegenerative Diseases: Derivatives of 2-piperidone have been designed and evaluated for their ability to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[2]

-

Inflammation: Certain piperidone derivatives have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like TNF-α and various interleukins.[3]

-

Infectious Diseases: The piperidine scaffold is a core component of various antibacterial and antimalarial agents.[3]

Experimental Protocols

Due to the absence of published research, there are no established experimental protocols for investigating the biological effects of this compound. Researchers interested in this compound would need to develop and validate their own methodologies.

A hypothetical workflow for preliminary biological screening might involve the following steps:

Hypothetical Experimental Workflow

Caption: A hypothetical workflow for initial biological evaluation.

Conclusion

This compound (CAS 1000932-09-1) is a commercially available chemical building block. While its basic chemical properties are known, there is a significant gap in the scientific literature regarding its synthesis, specific quantitative data, biological activity, and associated experimental protocols. The broader family of piperidone and piperidine carboxylic acid derivatives is of significant interest in medicinal chemistry, suggesting that this compound could be a valuable starting point for new research initiatives. However, any such research would require the development of novel synthetic and experimental procedures from the ground up. Professionals in drug development and research should view this compound as an unexplored chemical entity with potential for discovery.

References

- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

Physicochemical Characterization of 1-Methyl-2-oxopiperidine-4-carboxylic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physicochemical properties of 1-Methyl-2-oxopiperidine-4-carboxylic acid. Due to the limited availability of experimental data in public literature for this specific compound, this document also furnishes detailed experimental protocols for the determination of key physicochemical parameters, serving as a procedural framework for researchers.

Core Physicochemical Data

This compound is a heterocyclic organic compound. Basic identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1000932-09-1 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| Predicted XlogP | -0.7 | [3] |

Note: The XlogP value is a computationally predicted measure of lipophilicity. The negative value suggests that the compound is likely to be hydrophilic.

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive experimental data, the following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range typically indicates high purity.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: The resulting suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method. This concentration represents the equilibrium solubility.[5]

Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).[4]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[6]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution.[4]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration continues past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[7] Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.[7]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Standard Preparation: A series of standard compounds with known logP values that bracket the expected logP of the analyte are prepared.

-

Chromatographic System: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: The standard compounds are injected, and their retention times (t_R) are measured. The logarithm of the capacity factor (log k) is calculated for each standard. A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k values.

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

logP Determination: The log k for the target compound is calculated from its retention time. The logP is then determined by interpolating from the calibration curve.[8][9]

References

- 1. Buy 1-Methyl-4-oxopiperidine-2-carboxylic acid [smolecule.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. PubChemLite - this compound (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.chemaxon.com [docs.chemaxon.com]

An In-depth Technical Guide to 1-Methyl-2-oxopiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Methyl-2-oxopiperidine-4-carboxylic acid, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders.

Core Compound Data

This compound is a heterocyclic compound featuring a saturated six-membered lactam ring with a methyl group on the nitrogen atom and a carboxylic acid at the 4-position. Its chemical properties make it a versatile intermediate in organic synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 1000932-09-1 | [1] |

| Appearance | Solid | [2] |

| Storage | Room temperature, sealed in dry conditions | [1] |

| Purity (typical) | ≥97% | [1] |

| Synonyms | 1-Methyl-2-oxo-piperidine-4-carboxylic acid |

Application in Targeted Protein Degradation

This molecule is primarily utilized as a structural component or "building block" for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine-based scaffold of this compound can be incorporated into the linker region of a PROTAC, influencing its physicochemical properties such as solubility, cell permeability, and the spatial orientation of the two binding ligands.

The following diagram illustrates the general workflow of PROTAC synthesis, highlighting the integration of building blocks like this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible synthetic route can be derived from standard organic chemistry transformations involving N-methylation of a piperidone precursor followed by functional group manipulations. Below is a representative, multi-step protocol based on established chemical reactions for similar substrates.

Protocol 1: Synthesis of this compound

This synthesis can be envisioned in two main stages: 1) N-methylation of a suitable precursor, and 2) modification of the 4-position to yield the carboxylic acid. A likely precursor is methyl 2-oxopiperidine-4-carboxylate.

Step 1: N-methylation of Methyl 2-oxopiperidine-4-carboxylate

-

Objective: To introduce a methyl group onto the nitrogen atom of the lactam ring.

-

Materials:

-

Methyl 2-oxopiperidine-4-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 1-methyl-2-oxopiperidine-4-carboxylate.

-

Step 2: Saponification to this compound

-

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

-

Materials:

-

Methyl 1-methyl-2-oxopiperidine-4-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol or Tetrahydrofuran/Water mixture

-

Hydrochloric acid (HCl), 1 M

-

Dichloromethane or Ethyl acetate

-

-

Procedure:

-

Dissolve methyl 1-methyl-2-oxopiperidine-4-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Protocol 2: Amide Coupling for PROTAC Synthesis

This protocol outlines the use of this compound in forming an amide bond with an amine-containing molecule, a common step in constructing the linker of a PROTAC.

-

Objective: To couple the carboxylic acid with an amine-functionalized E3 ligase ligand or a linker component.

-

Materials:

-

This compound

-

Amine-containing substrate (e.g., an E3 ligase ligand with an amine handle)

-

Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[3][4]

-

Amine base, e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine.[4]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine-containing substrate (1.1 equivalents), and the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.[3]

-

Add the amine base (e.g., DIPEA, 2.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide-coupled product.

-

References

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 25504-47-6: methyl 2-oxopiperidine-4-carboxylate [cymitquimica.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 1-Methyl-2-oxopiperidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its structure, featuring a lactam ring, a carboxylic acid, and a chiral center, necessitates thorough spectroscopic characterization to confirm identity, purity, and stereochemistry. This document serves as a technical guide to the expected spectral properties and the methodologies used for their determination.

Compound Profile

Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [PubChem] |

| Molecular Weight | 157.17 g/mol | [PubChem] |

| CAS Number | 1000932-09-1 | Commercial |

| Monoisotopic Mass | 157.0739 Da | [PubChem] |

| Predicted XlogP | -0.7 | [PubChem] |

Predicted Mass Spectrometry Data

While experimental mass spectra are unavailable, computational predictions provide insight into the expected mass-to-charge ratios (m/z) for various adducts of the parent molecule. These values are crucial for identifying the compound in mass spectrometry analyses.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 158.08118 |

| [M+Na]⁺ | 180.06312 |

| [M-H]⁻ | 156.06662 |

| [M+NH₄]⁺ | 175.10772 |

| [M+K]⁺ | 196.03706 |

| [M+H-H₂O]⁺ | 140.07116 |

| [M+HCOO]⁻ | 202.07210 |

Data sourced from PubChem CID 22265446.[1]

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound such as this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2]

-

Sample Preparation (¹H and ¹³C NMR):

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to dissolve the sample completely.[2][3] Gentle vortexing or sonication can be used to aid dissolution.[2]

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2] Avoid introducing solid particles or air bubbles.[2][3]

-

If required, add an internal standard such as tetramethylsilane (TMS).[4]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[2]

-

Shim the magnetic field to optimize homogeneity and improve signal resolution.[2]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[2]

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[2]

-

4.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, purified potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] This minimizes light scattering.[5]

-

Place the powder mixture into a pellet press die.

-

Apply high pressure to form a translucent or transparent pellet.[5]

-

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the prepared sample (pellet or filmed plate) in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

4.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS).[7]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

The objective is to create a clean solution containing a high concentration of the analyte while removing interfering substances.[8]

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source, where it is ionized.

-

The generated ions are directed into the mass analyzer (e.g., Quadrupole or Time-of-Flight).[9]

-

The ions are separated based on their mass-to-charge (m/z) ratio.[9][10]

-

The detector measures the abundance of ions at each m/z value, generating a mass spectrum.[10]

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy (within 5 ppm).[11]

-

Visualizations

The following diagrams illustrate the general workflow for compound characterization and the logical flow of spectroscopic analysis.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

References

- 1. PubChemLite - this compound (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. zefsci.com [zefsci.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

The Predicted Biological Activity of 1-Methyl-2-oxopiperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 1-Methyl-2-oxopiperidine-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this report extrapolates its potential therapeutic effects based on robust findings from structurally related 2-piperidone derivatives. The primary predicted activities are the inhibition of β-amyloid (Aβ) aggregation and potent anti-inflammatory effects, suggesting its potential as a multi-target agent for neurodegenerative diseases such as Alzheimer's disease. This document details the scientific basis for these predictions, presents quantitative data from analogous compounds, outlines detailed experimental protocols for validation, and provides visual diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a small heterocyclic compound belonging to the 2-piperidone class of molecules. The piperidine scaffold is a significant pharmacophore in medicinal chemistry, present in numerous approved drugs. While direct studies on this compound are not publicly available, a growing body of evidence on analogous 2-piperidone derivatives allows for informed predictions of its biological potential. Research into this class of compounds has revealed significant activity in models of neurodegenerative diseases, particularly Alzheimer's disease. This is attributed to a dual mechanism of action: the direct inhibition of β-amyloid peptide aggregation and the suppression of neuroinflammatory pathways. This guide synthesizes the available data on close structural analogs to build a predictive profile for this compound.

Predicted Biological Activities

Based on the activities of structurally similar 2-piperidone derivatives, this compound is predicted to exhibit two primary biological activities relevant to the treatment of neurodegenerative diseases.

Inhibition of β-Amyloid (Aβ) Aggregation

The aggregation of the Aβ peptide into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. A series of novel 2-piperidone derivatives have been shown to significantly inhibit the self-aggregation of Aβ(1-42). For instance, compound 7q from a recent study demonstrated a 59.11% inhibition of Aβ(1-42) aggregation at a concentration of 20 μM.[1] This suggests that the 2-piperidone scaffold is a promising starting point for the development of Aβ aggregation inhibitors. The predicted mechanism involves the compound binding to Aβ monomers or early oligomers, thereby preventing their conformational change and subsequent assembly into neurotoxic aggregates.

Anti-Inflammatory and Neuroprotective Activity

Neuroinflammation, mediated by activated microglia, is another critical component in the progression of Alzheimer's disease. Activated microglia release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), which contribute to neuronal damage. Several 2-piperidone derivatives have demonstrated potent anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells.[1] These compounds were found to effectively suppress the production of TNF-α, IL-1β, and IL-6.[1] Furthermore, select compounds were able to protect SH-SY5Y neuronal cells from neurotoxicity induced by LPS-activated microglia.[1] Molecular docking studies of a highly active analog, compound 7q , suggest that it binds to the myeloid differentiation factor 88 (MyD88), a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial for the LPS-induced inflammatory response.[1]

Data Presentation: Biological Activity of Analogous 2-Piperidone Derivatives

The following tables summarize the quantitative data available for 2-piperidone derivatives in the key biological assays.

Table 1: Inhibition of Aβ(1-42) Self-Aggregation by 2-Piperidone Derivatives

| Compound ID | Concentration (µM) | Inhibition of Aβ(1-42) Aggregation (%) |

| 7a | 20 | 35.14 |

| 7d | 20 | 42.33 |

| 7e | 20 | 48.76 |

| 7h | 20 | 45.21 |

| 7k | 20 | 52.34 |

| 7p | 20 | 55.67 |

| 7q | 20 | 59.11 |

Data extracted from a study on novel multipotent 2-piperidone derivatives.[1]

Table 2: Anti-Inflammatory Activity of 2-Piperidone Derivatives in LPS-Induced BV-2 Microglia

| Compound ID | Activity Observed |

| 6b | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) |

| 7p | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) |

| 7q | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) |

| 7q | Prevention of neuronal cell death (SH-SY5Y) mediated by activated microglia |

Data extracted from a study on novel multipotent 2-piperidone derivatives.[1]

Predicted Signaling Pathway

The anti-inflammatory activity of 2-piperidone derivatives is predicted to involve the inhibition of the TLR4 signaling pathway. The diagram below illustrates this proposed mechanism of action.

Caption: Predicted Anti-inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the experimental validation of the predicted biological activities of this compound.

Inhibition of β-Amyloid (Aβ(1-42)) Aggregation Assay

This protocol is for assessing the ability of a test compound to inhibit the aggregation of the Aβ(1-42) peptide using a Thioflavin T (ThT) fluorescence assay.

Materials:

-

Aβ(1-42) peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

Test compound (this compound)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Aβ(1-42) Stock Solution:

-

Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator.

-

Store the resulting peptide film at -80°C until use.

-

-

Assay Preparation:

-

Resuspend the Aβ(1-42) peptide film in PBS to a final concentration of 60 µM. This will be the working solution.

-

Prepare various concentrations of the test compound in PBS.

-

-

Incubation:

-

In a 96-well plate, mix 50 µL of the 60 µM Aβ(1-42) solution with 50 µL of the test compound solution at various concentrations (final Aβ(1-42) concentration will be 30 µM). Include a positive control (e.g., a known inhibitor) and a negative control (vehicle, e.g., PBS).

-

Incubate the plate at 37°C for 24-48 hours with gentle shaking.

-

-

Thioflavin T Measurement:

-

Prepare a ThT solution in PBS (e.g., 5 µM).

-

Add 10 µL of the ThT solution to each well of the incubation plate.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anti-Inflammatory Assay in LPS-Stimulated BV-2 Microglia

This protocol describes how to measure the anti-inflammatory effects of the test compound by quantifying the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant of LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

24-well cell culture plates

-

ELISA kits for mouse TNF-α, IL-1β, and IL-6

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture and Seeding:

-

Culture BV-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no compound, no LPS), an LPS control (LPS only), and a positive control (a known anti-inflammatory drug).

-

-

Supernatant Collection:

-

After the 24-hour incubation, centrifuge the plates at a low speed to pellet any detached cells.

-

Carefully collect the supernatant from each well and store it at -80°C until analysis.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTT):

-

After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity of the test compound.

-

-

Data Analysis:

-

Calculate the percentage reduction in each cytokine compared to the LPS-only control.

-

Determine the IC50 values for the inhibition of each cytokine.

-

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

Caption: Aβ Aggregation Inhibition Assay Workflow.

References

1-Methyl-2-oxopiperidine-4-carboxylic acid: A Technical Guide for Application as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these degraders relies on a toolkit of versatile chemical building blocks. This technical guide provides an in-depth overview of 1-methyl-2-oxopiperidine-4-carboxylic acid, a piperidine-based scaffold, as a prospective building block for the synthesis of novel protein degraders. While direct literature on its application in published PROTACs is nascent, its structural motifs suggest a potential role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

This document outlines the physicochemical properties of this compound, proposes a general synthetic strategy for its incorporation into PROTACs, and details the necessary experimental protocols for the validation of the resulting degraders. This guide is intended to serve as a foundational resource for researchers seeking to explore this and similar novel building blocks in the design and development of next-generation protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD agents lead to the physical removal of the target protein.[1][2] The most prominent class of TPD agents are PROTACs, which are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action.[3][5] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][6] The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[3]

Core Building Block: this compound

The selection of appropriate building blocks is crucial for the successful design of potent and selective PROTACs. This compound is a heterocyclic compound featuring a piperidine scaffold, a common motif in ligands for the E3 ligase Cereblon (CRBN).[4][7] The carboxylic acid functional group provides a convenient handle for conjugation to a linker, making it a potentially valuable building block for PROTAC synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding methyl ester are presented in Table 1.

| Property | This compound | Methyl 2-oxopiperidine-4-carboxylate |

| CAS Number | 1000932-09-1 | 25504-47-6 |

| Molecular Formula | C₇H₁₁NO₃ | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol | 157.17 g/mol |

| Appearance | Solid | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

| Storage | Room temperature, sealed in dry conditions | Room temperature, sealed in dry conditions |

Data sourced from commercial supplier information.[8][9][10]

Proposed Synthetic Strategy for PROTAC Assembly

The carboxylic acid moiety of this compound is an ideal attachment point for a linker, which can then be further elaborated with a ligand for the protein of interest. A common and robust method for this conjugation is via an amide bond formation.

General Synthetic Workflow

The overall workflow for synthesizing a PROTAC using this building block would typically involve the coupling of the building block to a linker, followed by the attachment of the POI ligand.

Experimental Protocol: Amide Coupling

This protocol describes the general steps for coupling the carboxylic acid building block to an amine-terminated linker.

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Add a coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

To the activated carboxylic acid solution, add the amine-terminated linker (1.0 eq).

-

Continue stirring the reaction mixture at room temperature for 2-16 hours.

-

Monitor the reaction progress by an appropriate analytical technique such as LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired building block-linker conjugate.

-

This process can then be repeated to couple the other end of the linker to a POI ligand with a suitable functional group. Solid-phase synthesis can also be employed for a more streamlined and high-throughput approach.[11][12]

Experimental Validation of PROTAC Functionality

Once a PROTAC is synthesized using the this compound building block, a series of experiments are necessary to validate its mechanism of action and efficacy.

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical and cell-based assays can be used to assess this.

Experimental Protocols:

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase individually, as well as the formation of the ternary complex.[13] This assay can also determine the cooperativity of ternary complex formation.[13]

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This proximity-based assay can be used in a high-throughput format to screen for ternary complex formation.[5][14]

-

Co-immunoprecipitation (Co-IP): In a cellular context, Co-IP can be used to pull down the POI and then blot for the presence of the E3 ligase, and vice-versa, to confirm their interaction in the presence of the PROTAC.

Target Ubiquitination

Following ternary complex formation, the E3 ligase ubiquitinates the POI. This can be assessed through in vitro and cellular assays.

Experimental Protocol: In Vitro Ubiquitination Assay [6]

-

Reaction Setup:

-

Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN complex), the POI, ubiquitin, and ATP.

-

Add the PROTAC at various concentrations.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an antibody specific to the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[6]

-

Cellular Protein Degradation

The ultimate validation of a PROTAC's efficacy is the measurement of POI degradation in a cellular context.

Experimental Protocol: Western Blot for Protein Degradation [1][3][15]

-

Cell Culture and Treatment:

-

Plate cells that endogenously express the POI at an appropriate density.

-

Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with a primary antibody specific for the POI.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound presents itself as a promising, yet underexplored, building block for the synthesis of novel protein degraders. Its piperidine core is a recognized scaffold for engaging the E3 ligase CRBN, and the carboxylic acid functional group provides a straightforward point of attachment for linker and POI ligand conjugation. While specific data on its performance in PROTACs is not yet available in the public domain, the established methodologies for PROTAC synthesis and validation outlined in this guide provide a clear roadmap for its investigation. Researchers in the field of targeted protein degradation are encouraged to consider this and other novel building blocks to expand the chemical space of E3 ligase recruiters and to develop the next generation of potent and selective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lifesensors.com [lifesensors.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. Methyl 2-oxopiperidine-4-carboxylate | 25504-47-6 [sigmaaldrich.com]

- 10. CAS 25504-47-6: methyl 2-oxopiperidine-4-carboxylate [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Ternary Complex Formation [promega.de]

- 15. benchchem.com [benchchem.com]

The Ascendancy of the Oxopiperidine Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The oxopiperidine core, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, represents a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from natural alkaloids to blockbuster pharmaceuticals, underscores its significance as a privileged scaffold. This technical guide provides an in-depth exploration of the discovery and history of substituted oxopiperidines, their synthesis, and their diverse therapeutic applications. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

A Historical Journey: From Obscure Origins to Pharmaceutical Prominence

The history of substituted oxopiperidines is not a linear narrative but rather a convergence of progress in synthetic organic chemistry and the relentless pursuit of novel therapeutic agents.

Early Syntheses and the Dawn of Lactam Chemistry: The precise first synthesis of a simple, unsubstituted oxopiperidine, such as 2-piperidone (δ-valerolactam), is not attributed to a single individual but emerged from the broader exploration of lactam chemistry in the early 20th century.[1] These early investigations were often academic in nature, focusing on the fundamental reactivity and properties of these cyclic amides. Landmark synthetic methodologies of the late 19th and early 20th centuries, such as the Gabriel Synthesis (1887) for primary amines and the von Braun reaction for tertiary amine cleavage, while not directly targeting oxopiperidines, laid the essential groundwork for the manipulation of nitrogen-containing heterocycles.[2][3][4][5][6][7]

The Rise of Piperidones in Alkaloid Synthesis: A significant milestone in the history of substituted oxopiperidines was the Petrenko-Kritschenko piperidone synthesis , first reported in the early 20th century.[8] This multicomponent reaction, which predates the more widely known Robinson–Schöpf tropinone synthesis, provided a versatile method for constructing 4-piperidone rings.[8] These 4-piperidone derivatives became crucial intermediates in the total synthesis of complex alkaloids, which were, and continue to be, a rich source of new drug leads.[9]

The Modern Pharmaceutical Era: The mid-20th century marked a turning point with the intentional design and synthesis of substituted oxopiperidines as therapeutic agents. A prime example is Loperamide (Imodium), a peripherally acting μ-opioid receptor agonist used to treat diarrhea. First synthesized in 1969, its development demonstrated the potential of the 4-hydroxypiperidine scaffold, which can be considered a derivative of a 4-oxopiperidine.

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the discovery of substituted oxopiperidines with a vast range of pharmacological activities, extending far beyond the opioid system. These include agents targeting the central nervous system (nootropics, antipsychotics), as well as compounds with anticancer, anti-inflammatory, and antiviral properties. This diversification has been fueled by the advent of modern synthetic methods, high-throughput screening, and a deeper understanding of the molecular targets underlying various diseases.

Quantitative Insights: A Comparative Analysis of Bioactive Substituted Oxopiperidines

The versatility of the oxopiperidine scaffold is evident in the wide range of biological targets it can be tailored to address. The following tables summarize key quantitative data for a selection of substituted oxopiperidines, highlighting their diverse therapeutic applications.

Table 1: Substituted Oxopiperidines Targeting the Central Nervous System

| Compound Class | Example | Target(s) | Bioactivity (IC₅₀/EC₅₀/Ki) | Therapeutic Application |

| Nootropics | Piracetam (2-oxo-1-pyrrolidine acetamide - a related lactam) | AMPA receptors, Cholinergic system | Modulates receptor function | Cognitive enhancement |

| Nootropics | Fasoracetam (a piperidine derivative) | mGluR, GABA-B receptors | Modulates receptor function | Cognitive enhancement |

| Antipsychotics | Risperidone (contains a piperidine moiety) | D₂ and 5-HT₂A receptors | Ki = 3.13 nM (D₂), 0.12 nM (5-HT₂A) | Schizophrenia, Bipolar disorder |

| Opioid Analgesics | Fentanyl (a 4-anilidopiperidine) | μ-opioid receptor | Ki = 0.39 nM | Severe pain |

Table 2: Substituted Oxopiperidines in Oncology

| Compound Class | Example | Target(s) | Bioactivity (IC₅₀) | Therapeutic Application |

| PI3K Inhibitors | Gedatolisib (a piperidinyl-purine derivative) | PI3K/mTOR | IC₅₀ = 0.4 nM (PI3Kα), 11 nM (mTOR) | Breast Cancer |

| PARP Inhibitors | Olaparib (contains a piperazine-1-carboxamide, structurally related) | PARP1/2 | IC₅₀ = 5 nM (PARP1), 1 nM (PARP2) | Ovarian, Breast Cancer |

| MDM2 Inhibitors | (Experimental Compounds) | MDM2-p53 interaction | Varies | Various Cancers |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Selected Oxopiperidine-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism | Primary Excretion |

| Loperamide | <1 | ~95 | 11 | Hepatic (CYP3A4, CYP2C8) | Feces |

| Risperidone | 70 | 90 | 3-20 | Hepatic (CYP2D6) | Urine |

| Fentanyl | 33-50 (transmucosal) | 80-85 | 3-12 | Hepatic (CYP3A4) | Urine |

| Pethidine | 50-60 | 60-80 | 3-5 | Hepatic | Urine |

Note: Data presented are approximate values and can vary based on the specific study and patient population. More comprehensive quantitative data for a wider range of non-opioid oxopiperidines is an active area of research.

Experimental Protocols: Synthesizing the Oxopiperidine Core

The synthesis of substituted oxopiperidines is a rich field of organic chemistry. The following protocols provide detailed methodologies for the preparation of key oxopiperidine intermediates.

Synthesis of 2-Piperidone (δ-Valerolactam)

The synthesis of the parent 2-oxopiperidine can be achieved through various methods. One common laboratory-scale preparation involves the cyclization of 5-aminopentanoic acid.

Materials:

-

5-Aminopentanoic acid

-

Xylene

-

Dean-Stark apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A mixture of 5-aminopentanoic acid (1 mole) in xylene (500 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

The mixture is heated to reflux. Water is collected in the Dean-Stark trap as it is formed during the intramolecular amidation.

-

The reaction is monitored by the cessation of water collection.

-

After the reaction is complete, the xylene is removed by distillation under reduced pressure.

-

The crude 2-piperidone is then purified by vacuum distillation.

Petrenko-Kritschenko Synthesis of a Substituted 4-Piperidone

This classical multicomponent reaction provides an efficient route to symmetrically substituted 4-piperidones.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 2 moles)

-

Ethyl acetoacetate (1 mole)

-

Amine (e.g., ammonium acetate or a primary amine, 1 mole)

-

Ethanol

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (2 equivalents) and ethyl acetoacetate (1 equivalent) in ethanol.

-

Add the amine (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-piperidone derivative.

Synthesis of N-Substituted 2-Oxopiperidines

N-alkylation or N-arylation of 2-piperidone is a common method to introduce substituents on the nitrogen atom.

Materials:

-

2-Piperidone

-

Strong base (e.g., sodium hydride, NaH)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)

-

Alkyl or aryl halide (e.g., benzyl bromide)

-

Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-piperidone (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add the alkyl or aryl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Landscape: Signaling Pathways and Workflows

The biological activity of substituted oxopiperidines is intimately linked to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a generalized workflow for the discovery of these compounds.

Signaling Pathways

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxopiperidine-based drugs.

Caption: Cholinergic signaling pathway and the modulatory effect of nootropic oxopiperidines.

Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of substituted oxopiperidine drugs.

Conclusion and Future Perspectives

The journey of substituted oxopiperidines from their early, often serendipitous, syntheses to their current status as a cornerstone of medicinal chemistry is a testament to the power of chemical innovation in addressing unmet medical needs. The structural simplicity and synthetic tractability of the oxopiperidine scaffold, coupled with its ability to be decorated with a vast array of substituents, have enabled the development of a diverse armamentarium of therapeutic agents.

Looking ahead, the field continues to evolve. The application of novel synthetic methodologies, such as flow chemistry and photoredox catalysis, promises to further expand the accessible chemical space of substituted oxopiperidines.[4] Furthermore, the integration of computational chemistry and artificial intelligence into the drug discovery process will undoubtedly accelerate the identification and optimization of new oxopiperidine-based drug candidates. As our understanding of the molecular basis of disease deepens, the versatile and privileged oxopiperidine scaffold is poised to remain at the forefront of therapeutic innovation for years to come.

References

- 1. Page loading... [guidechem.com]

- 2. Gabriel Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. von Braun Reaction [drugfuture.com]

- 7. von Braun reaction - Wikipedia [en.wikipedia.org]

- 8. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide on the Stereochemistry of 1-Methyl-2-oxopiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data on the stereochemistry of 1-methyl-2-oxopiperidine-4-carboxylic acid is not extensively available in publicly accessible literature. This guide, therefore, presents a comprehensive overview based on established principles of stereochemistry, general synthetic methodologies for analogous piperidine derivatives, and plausible analytical techniques for chiral separation and characterization. The experimental protocols and quantitative data provided are illustrative and intended to serve as a foundational resource for researchers in this area.

Introduction

This compound is a heterocyclic compound featuring a chiral center at the C4 position of the piperidine ring. The presence of this stereocenter dictates that the molecule can exist as a pair of enantiomers, (R)- and (S)-1-methyl-2-oxopiperidine-4-carboxylic acid. The stereochemistry of pharmacologically active molecules is of paramount importance in drug development, as different enantiomers can exhibit distinct biological activities, metabolic profiles, and toxicities. This technical guide provides a detailed exploration of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and potential biological significance.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and asymmetric routes.

Racemic Synthesis

A plausible racemic synthesis can be envisioned starting from 2-oxopiperidine-4-carboxylic acid. N-methylation of the lactam nitrogen would yield the target compound as a racemic mixture.

Hypothetical Experimental Protocol: Racemic Synthesis

-

Dissolution: Dissolve 2-oxopiperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the reaction to stir for 30 minutes at this temperature.

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford racemic this compound.

Asymmetric Synthesis

Enantioselective synthesis can be approached through various strategies to obtain a single enantiomer. One common approach involves the use of a chiral auxiliary.

Conceptual Experimental Workflow: Asymmetric Synthesis

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Stereochemistry and Chiral Resolution

The C4 carbon atom in this compound is a stereocenter, leading to two enantiomers. The resolution of the racemic mixture is crucial for studying the biological activity of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[1][2][3][4]

Hypothetical Experimental Protocol: Chiral HPLC Resolution

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), would be appropriate.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) can improve peak shape. A starting mobile phase could be 90:10 hexane:isopropanol with 0.1% TFA.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally suitable.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm) can be used.

-